molecular formula C11H18ClN B13585133 Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride CAS No. 2792186-46-8

Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride

Katalognummer: B13585133
CAS-Nummer: 2792186-46-8
Molekulargewicht: 199.72 g/mol
InChI-Schlüssel: UFHXFIQPVXZZFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride is a chemical compound with a complex structure that includes a methyl group, a phenyl ring substituted with a propan-2-yl group, and an amine group. This compound is often used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride typically involves the reaction of 3-(propan-2-yl)benzyl chloride with methylamine in the presence of a suitable solvent and base. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to 50°C

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the amine group.

Wissenschaftliche Forschungsanwendungen

Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl ring structure but different functional groups.

    Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: A compound with a similar backbone but different substituents.

Uniqueness

Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry.

Eigenschaften

2792186-46-8

Molekularformel

C11H18ClN

Molekulargewicht

199.72 g/mol

IUPAC-Name

N-methyl-1-(3-propan-2-ylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-9(2)11-6-4-5-10(7-11)8-12-3;/h4-7,9,12H,8H2,1-3H3;1H

InChI-Schlüssel

UFHXFIQPVXZZFO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC(=C1)CNC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.